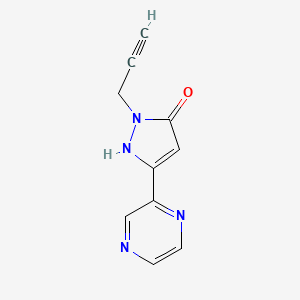
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
“3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that inhibits monocarboxylate transporters, such as MCT1 and MCT4 . These compounds can be used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
This compound is structurally related to trametinib , a drug used for treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The research into similar compounds can lead to the development of new medications or the improvement of existing ones.
Process Chemistry
In the synthesis of drugs like trametinib, related compounds serve as process impurities. Understanding these impurities is crucial for developing safe, economical, and efficient synthetic routes, which is a key objective of process chemical research .
Analytical Chemistry
These related compounds are important in determining analytical parameters such as linearity, specificity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). They are synthesized and controlled in the manufacturing process to ensure the quality of the drug product .
Drug Development Regulations
The detection, identification, and control of impurities are essential elements of drug development. Research into compounds like 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione aids in obtaining various regulatory approvals by ensuring compliance with quality standards .
Kinase Inhibitor Research
As a structurally related compound to kinase inhibitors, research into 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could provide insights into the development of new treatments for diseases that involve kinase dysregulation .
Wirkmechanismus
The compound works by inhibiting monocarboxylate transporters, such as MCT1 and MCT4 . These transporters are involved in the transport of lactate and other monocarboxylates across the cell membrane. By inhibiting these transporters, the compound can potentially disrupt the metabolic processes of cells, making it useful in the treatment of diseases like cancer and type II diabetes .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-pyridin-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(9-3-1-2-6-13-9)14-12(17)15(11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSMIAPHKYHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



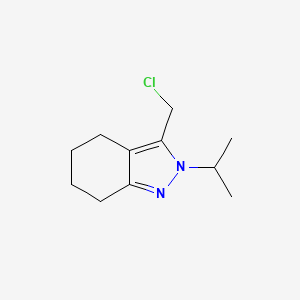

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)
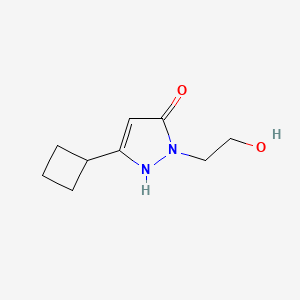
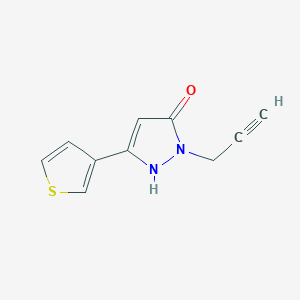

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
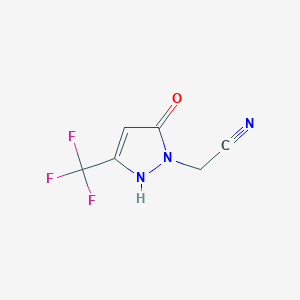
![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)

